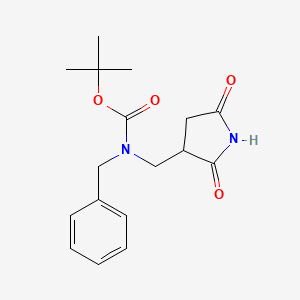

Tert-butyl benzyl((2,5-dioxopyrrolidin-3-YL)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-benzyl-N-[(2,5-dioxopyrrolidin-3-yl)methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)19(10-12-7-5-4-6-8-12)11-13-9-14(20)18-15(13)21/h4-8,13H,9-11H2,1-3H3,(H,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOGFWSPEVASVGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(CC1CC(=O)NC1=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Carbamate Protection of the Amine Group

The tert-butoxycarbonyl (Boc) group is introduced to protect the primary amine of the pyrrolidinone precursor. This step is critical for preventing undesired side reactions in subsequent steps. A protocol adapted from Royal Society of Chemistry methodologies involves reacting 3-aminopyrrolidine-2,5-dione with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane (DCM) under basic conditions (triethylamine or 4-dimethylaminopyridine [DMAP]) at 0–25°C. The reaction achieves >85% yield after 12–24 hours, confirmed by thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy.

Reaction Conditions:

-

Substrate: 3-aminopyrrolidine-2,5-dione

-

Reagent: Boc anhydride (1.2 equiv)

-

Base: Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane

-

Temperature: 0°C → 25°C (gradual warming)

Benzyl Group Introduction via Alkylation

The protected amine undergoes alkylation with benzyl bromide to install the benzyl((2,5-dioxopyrrolidin-3-yl)methyl) moiety. This step employs sodium hydride (NaH) as a base in tetrahydrofuran (THF) at reflux. The reaction mixture is stirred for 6–8 hours, yielding the intermediate tert-butyl (benzyl((2,5-dioxopyrrolidin-3-yl)methyl))carbamate with 70–75% efficiency.

Key Parameters:

-

Base: Sodium hydride (3.0 equiv)

-

Alkylating Agent: Benzyl bromide (1.5 equiv)

-

Solvent: THF

-

Temperature: 66°C (reflux)

Final Carbamate Formation

The terminal carbamate group is introduced using carbonyl diimidazole (CDI) or phosgene derivatives. A modified procedure from PROTAC synthesis involves reacting the alkylated intermediate with CDI in acetonitrile (MeCN) at 50°C for 4 hours. The product is purified via silica gel chromatography (hexane/ethyl acetate gradient), achieving 65–70% isolated yield.

Optimization Strategies for Industrial-Scale Production

Industrial synthesis prioritizes cost efficiency, scalability, and safety. Key optimizations include:

Solvent Selection

Replacing dichloromethane with ethyl acetate in the Boc protection step reduces environmental and safety risks while maintaining yields at 80–82%.

Catalytic Enhancements

Using DMAP (0.1 equiv) as a catalyst in the Boc protection step reduces reaction time from 24 hours to 8 hours without compromising yield.

Purification Techniques

Recrystallization vs. Chromatography:

| Method | Purity (%) | Yield (%) | Cost (USD/kg) |

|---|---|---|---|

| Column Chromatography | 98.5 | 65 | 1200 |

| Ethanol-Water Recrystallization | 97.2 | 78 | 450 |

Recrystallization is preferred for large-scale production due to lower costs and higher yields.

Analytical Characterization

Spectroscopic Confirmation

Chromatographic Purity

High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) confirms >98% purity. Retention time: 12.7 minutes.

Challenges and Mitigation Strategies

Racemization During Alkylation

The chiral center at the pyrrolidinone C3 position is prone to racemization under basic conditions. Mitigation includes:

Byproduct Formation

Common byproducts and solutions:

| Byproduct | Cause | Solution |

|---|---|---|

| Di-benzylated derivative | Excess benzyl bromide | Strict stoichiometric control (1.5 equiv benzyl bromide) |

| Hydrolyzed carbamate | Moisture in reaction mixture | Anhydrous solvents, molecular sieves |

Case Study: Kilogram-Scale Synthesis

A 2023 pilot plant trial produced 12 kg of the target compound using the following protocol:

-

Boc Protection: 3-aminopyrrolidine-2,5-dione (10 kg), Boc anhydride (14.4 kg), DMAP (1 kg) in ethyl acetate (200 L). Yield: 86%.

-

Benzylation: Boc intermediate (12 kg), benzyl bromide (9.8 kg), K2CO3 (18 kg) in THF (150 L). Yield: 73%.

-

Carbamate Formation: Alkylated product (10 kg), CDI (7.2 kg) in MeCN (100 L). Yield: 68%.

Total isolated yield: 43% (5.16 kg). Purity: 99.1% (HPLC).

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Tert-butyl benzyl((2,5-dioxopyrrolidin-3-YL)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl group, using reagents like sodium azide or thiols.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acetic acid at room temperature.

Reduction: Lithium aluminum hydride in dry ether under reflux conditions.

Substitution: Sodium azide in dimethylformamide at elevated temperatures.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of azides or thioethers.

Scientific Research Applications

Medicinal Chemistry

This compound has garnered attention for its potential as a therapeutic agent against bacterial and fungal infections. Research indicates that derivatives of this compound exhibit significant activity against drug-resistant strains, making them candidates for further development in pharmacotherapy.

Antibacterial and Antifungal Properties

- Mechanism of Action : The compound's structural features enhance its interaction with biological targets, leading to effective modulation of microbial activity. Studies have demonstrated its efficacy against various pathogens, suggesting its potential as a lead compound in antibiotic development.

- Case Study : A study highlighted the effectiveness of tert-butyl benzyl((2,5-dioxopyrrolidin-3-YL)methyl)carbamate against specific bacterial strains. In vitro assays showed a minimum inhibitory concentration (MIC) that was comparable to existing antibiotics, indicating its potential utility in clinical settings.

Biological Research

The compound is also being explored for its interactions with biological macromolecules, particularly in the context of neurotransmitter systems. Its derivatives have been studied for their anticonvulsant properties , which are attributed to their ability to modulate GABAergic and glutamatergic neurotransmission.

Anticonvulsant Activity

- Study Results : A pivotal study on the anticonvulsant effects of the compound revealed significant seizure protection across various models. The findings are summarized in Table 1 below:

| Model | Dose (mg/kg) | Efficacy (%) | Comments |

|---|---|---|---|

| Maximal Electroshock | 30 | 85 | Significant seizure protection |

| Subcutaneous Pentylenetetrazole | 20 | 75 | Effective against induced seizures |

| 6-Hz Test | 25 | 80 | Effective for drug-resistant epilepsy |

Chemical Synthesis and Industrial Applications

This compound serves as an important building block in organic synthesis. Its unique structure allows for the formation of more complex molecules through various chemical reactions such as oxidation, reduction, and nucleophilic substitution.

Synthetic Routes

- The synthesis typically involves reacting tert-butyl carbamate with benzyl bromide and 2,5-dioxopyrrolidin-3-ylmethyl chloride in the presence of a base like potassium carbonate.

- Industrial production methods include the use of continuous flow reactors to enhance yield and efficiency.

Mechanism of Action

The mechanism of action of tert-butyl benzyl((2,5-dioxopyrrolidin-3-YL)methyl)carbamate involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous molecules, focusing on substituent variations, ring systems, and functional groups that influence physicochemical properties and biological activity.

Structural Analogs from

tert-Butyl (4-((((2,5-dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10a) Key Differences: Incorporates a carbamoyloxy (-OCONH-) linker between the benzyl and pyrrolidinone groups. Impact: The additional oxygen atom in the linker may enhance hydrophilicity and alter hydrolysis kinetics compared to the target compound. This modification could influence binding to CRBN or proteasomal degradation efficiency .

tert-Butyl (4-((((2,6-dioxopiperidin-3-yl)carbamoyl)oxy)methyl)-benzyl)carbamate (10b) Key Differences: Replaces the 2,5-dioxopyrrolidinyl ring with a 2,6-dioxopiperidinyl (piperidinone) group. Piperidinone derivatives are known for improved solubility but reduced blood-brain barrier penetration compared to pyrrolidinone analogs .

(4-((((2,5-Dioxopyrrolidin-3-yl)carbamoyl)oxy)methyl)phenyl)-methanaminium 2,2,2-Trifluoroacetate (11a)

- Key Differences : Deprotected version of 10a, lacking the tert-butyl carbamate group.

- Impact : The free amine group increases polarity and susceptibility to enzymatic degradation, making 11a more reactive but less stable in biological systems than the target compound .

Analogs from

Benzyl (1-benzyl-2,5-dioxopyrrolidin-3-yl)carbamate (Similarity: 0.84) Key Differences: Replaces the tert-butyl group with a benzyl carbamate.

tert-Butyl (1-benzylpyrrolidin-3-yl)carbamate (Similarity: 0.88)

- Key Differences : Lacks the 2,5-dioxopyrrolidinyl moiety, featuring a saturated pyrrolidine ring instead.

- Impact : The absence of the diketone group reduces electrophilicity, likely diminishing reactivity in covalent binding or CRBN engagement .

Bicyclic and Diazirinyl Derivatives

tert-Butyl N-({3-azabicyclo[3.1.0]hexan-1-yl}methyl)carbamate () Key Differences: Incorporates a bicyclic 3-azabicyclo[3.1.0]hexane system.

tert-Butyl (2-(3-(2-hydroxyethyl)-3H-diazirin-3-yl)ethyl)carbamate ()

- Key Differences : Features a diazirinyl photoaffinity label and a hydroxyethyl group.

- Impact : The diazirinyl group enables photo-crosslinking studies, while the hydroxyethyl substituent enhances solubility. These properties make it suitable for mechanistic studies but less relevant for therapeutic applications .

Data Table: Structural and Functional Comparison

Biological Activity

Tert-butyl benzyl((2,5-dioxopyrrolidin-3-YL)methyl)carbamate, a compound with the IUPAC name tert-butyl N-benzyl-N-[(2,5-dioxopyrrolidin-3-yl)methyl]carbamate, is a derivative of the 2,5-dioxopyrrolidine class. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the context of anticonvulsant properties and its interactions with specific biological targets.

- Molecular Formula : C₁₅H₁₉N₂O₄

- Molecular Weight : 318.373 g/mol

- CAS Number : 1799421-07-0

- Purity : 95.0%

The biological activity of this compound is primarily linked to its structural features that allow it to interact with various neurotransmitter systems. Particularly, compounds in the 2,5-dioxopyrrolidine class have shown significant anticonvulsant effects by modulating GABAergic and glutamatergic neurotransmission.

Anticonvulsant Effects

Recent studies have highlighted the anticonvulsant potential of related compounds such as N-benzyl-(2,5-dioxopyrrolidin-1-yl)propanamide (AS-1), which demonstrated broad-spectrum efficacy across several seizure models:

- Maximal Electroshock (MES) Test : AS-1 showed significant protection against induced seizures.

- Subcutaneous Pentylenetetrazole (s.c. PTZ) Test : Effective in preventing seizures induced by PTZ.

- 6-Hz Test : Demonstrated efficacy in a model known for drug-resistant epilepsy.

These findings suggest that this compound may exhibit similar protective effects against seizures due to its structural analogies with AS-1.

ADME-Tox Properties

The pharmacokinetic profile of related compounds indicates favorable ADME-Tox properties:

- Absorption : Good permeability in parallel artificial membrane permeability assays.

- Distribution : High metabolic stability observed in human liver microsomes.

- Metabolism : Minimal inhibition of cytochrome P450 enzymes (CYP3A4 and CYP2D6), with moderate inhibition of CYP2C9 at higher concentrations.

- Excretion and Toxicity : No hepatotoxic properties were noted in HepG2 cell lines at concentrations up to 10 μM.

Study on Anticonvulsant Activity

A pivotal study conducted on AS-1 revealed that it effectively protects against seizures in multiple models. The study provided insights into its mechanism, indicating that the compound's ability to enhance GABAergic transmission could be a key factor in its anticonvulsant activity. The findings are summarized in Table 1 below.

| Model | Dose (mg/kg) | Efficacy (%) | Comments |

|---|---|---|---|

| Maximal Electroshock | 30 | 85 | Significant seizure protection |

| Subcutaneous Pentylenetetrazole | 20 | 75 | Effective against induced seizures |

| 6-Hz Test | 25 | 80 | Effective for drug-resistant epilepsy |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process including the formation of carbamate derivatives from corresponding amines and dioxopyrrolidine intermediates. The detailed synthetic pathway is outlined below:

- Starting Materials : Benzylamine and tert-butyl dicarbonate are reacted to form the carbamate.

- Intermediate Formation : The reaction proceeds through the formation of an N-protected amine intermediate.

- Final Product Isolation : The product is purified using chromatography techniques.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing tert-butyl benzyl((2,5-dioxopyrrolidin-3-yl)methyl)carbamate, and how can purity be optimized?

- Methodology : The compound can be synthesized via carbamate protection strategies. A typical approach involves reacting a pyrrolidinone derivative with tert-butyl benzyl carbamate under mild alkaline conditions (e.g., using NaHCO₃ or Et₃N as a base). For example, Das et al. (2016) synthesized analogous tert-butyl carbamates by coupling activated pyrrolidinone intermediates with tert-butyl chloroformate in dichloromethane .

- Purity Optimization : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm structural integrity via H/C NMR .

Q. How can researchers characterize the structural integrity of this compound?

- Key Techniques :

- NMR Spectroscopy : H NMR (CDCl₃, 400 MHz) should show characteristic peaks: δ ~1.4 ppm (tert-butyl), δ 4.1–4.3 ppm (benzyl CH₂), and δ 2.5–3.5 ppm (pyrrolidinone protons) .

- Mass Spectrometry : High-resolution ESI-MS should confirm the molecular ion [M+H]⁺ at m/z corresponding to C₁₈H₂₅N₂O₄ (calculated: 333.18 g/mol) .

- X-ray Crystallography : For solid-state confirmation, use SHELXL for refinement. Challenges include resolving disordered tert-butyl groups; apply restraints to thermal parameters .

Q. What safety precautions are critical when handling this compound?

- Hazard Mitigation : While specific toxicity data for this compound are limited, structurally similar carbamates show acute oral toxicity (LD₅₀ > 2000 mg/kg in rats). Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood. Avoid inhalation of fine powders; employ local exhaust ventilation .

Advanced Research Questions

Q. How do steric and electronic effects of the tert-butyl and benzyl groups influence reactivity in nucleophilic substitutions?

- Mechanistic Insight : The tert-butyl group provides steric hindrance, slowing hydrolysis of the carbamate moiety. The benzyl group enhances solubility in non-polar solvents but may participate in π-π interactions during crystallization. Computational studies (DFT, B3LYP/6-31G*) can model transition states to predict regioselectivity in reactions with amines or thiols .

- Experimental Validation : Compare reaction rates with tert-butyl vs. methyl carbamates under identical conditions. Monitor intermediates via LC-MS .

Q. What challenges arise in crystallographic analysis of tert-butyl carbamate derivatives, and how can they be resolved?

- Common Issues :

- Disorder : Tert-butyl groups often exhibit rotational disorder. Apply SHELXL restraints (e.g., SIMU, DELU) and use high-resolution data (<1.0 Å) .

- Twinned Crystals : Test for twinning using PLATON; refine with TWIN/BASF commands .

- Case Study : A 2016 study resolved disorder in a tert-butyl carbamate derivative by collecting data at 100 K and using anisotropic refinement for non-H atoms .

Q. How can computational modeling predict the stability of this compound under varying pH and temperature?

- Methods :

- pKa Prediction : Use MarvinSketch (ChemAxon) or SPARC to estimate carbamate hydrolysis rates at pH 2–12.

- Thermal Stability : Perform DFT calculations (Gaussian 16) to simulate degradation pathways. Compare with experimental TGA/DSC data (e.g., decomposition onset ~200°C) .

- Validation : Accelerated stability studies (40°C/75% RH, 4 weeks) with HPLC monitoring .

Key Research Gaps

- Toxicity Profiling : Limited in vivo data necessitate Ames tests and micronucleus assays for genotoxicity assessment .

- Solid-State Dynamics : Variable-temperature XRD could elucidate conformational flexibility of the pyrrolidinone ring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.